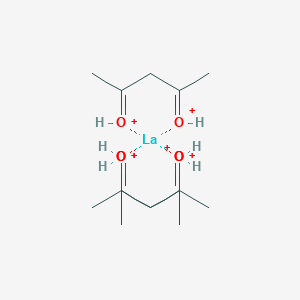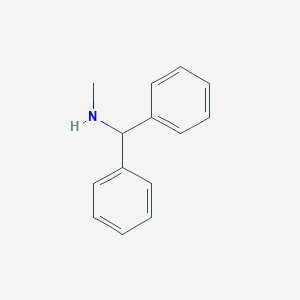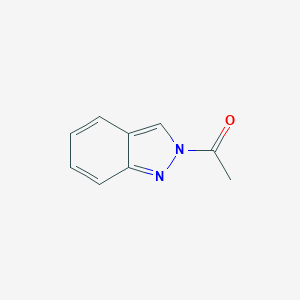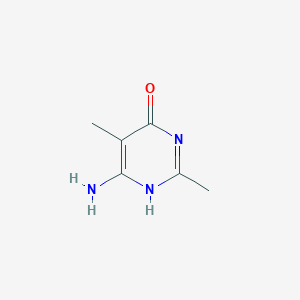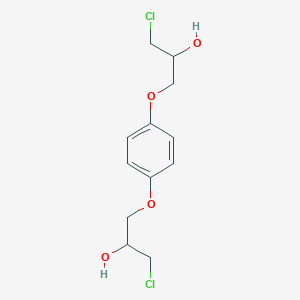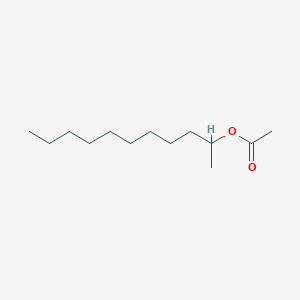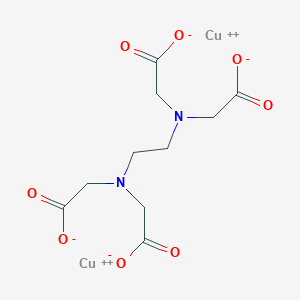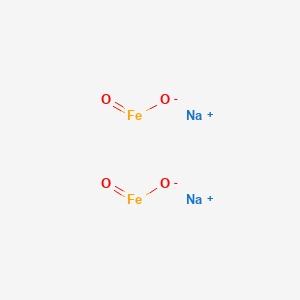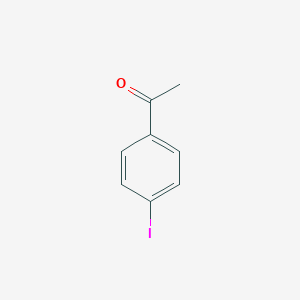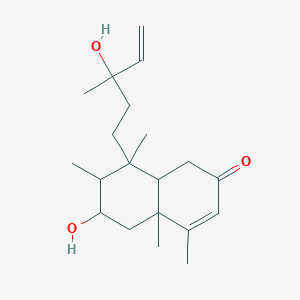
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a compound that belongs to the class of naphthalenone derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been used in the synthesis of various naphthalene derivatives. For instance, in a study by Cannon et al. (1975), naphthalene-2,7-diol and -2,6-diol were condensed with citral, leading to derivatives including 6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one. These compounds were used for crystal structure analyses (Cannon, McDonald, Sierakowski, White, & Willis, 1975).
Anticancer Activity
- This compound has been explored for its potential anticancer properties. A study by Yang et al. (2019) synthesized dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as anticancer agents. They found that these compounds induced cancer cell apoptosis and inhibited key pathways like phosphoinositide 3-kinase/protein kinase B and the mammalian target of rapamycin (PI3K/AKT/mTOR) (Yang, Shen, Hu, Chen, & Liu, 2019).
Chemical Synthesis and Properties
- Extensive synthetic studies have been conducted to understand the chemical properties and synthesis methods of similar compounds. Nasipuri et al. (1973) synthesized 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene, elucidating key steps and confirming identities through spectroscopy, which is closely related to the compound (Nasipuri, Dalal, & Roy, 1973).
Antibacterial Properties
- Similar compounds have been investigated for their antibacterial properties. Uzbekov et al. (2013) isolated sesquiterpenes from cotton plant foliar tissues, examining their structure and potential antibacterial properties. This research provides insights into the broader applications of naphthalene derivatives in antibacterial research (Uzbekov, Talipov, Ibragimov, Stipanovic, & Bell, 2013).
Cardiovascular Research
- Some studies have focused on the cardiovascular applications of related compounds. Miyake et al. (1983) synthesized various naphthalene derivatives, including trans-6-hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol, as part of their search for cardiovascular agents. These compounds were tested for vasodilating activity and β-blocking activity (Miyake, Itoh, Tada, Tanabe, Hirata, & Oka, 1983).
Eigenschaften
CAS-Nummer |
12683-99-7 |
|---|---|
Produktname |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
6-hydroxy-8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O3/c1-7-18(4,23)8-9-19(5)14(3)16(22)12-20(6)13(2)10-15(21)11-17(19)20/h7,10,14,16-17,22-23H,1,8-9,11-12H2,2-6H3 |
InChI-Schlüssel |
JPZIPCONPIVLJB-UHFFFAOYSA-N |
SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Kanonische SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



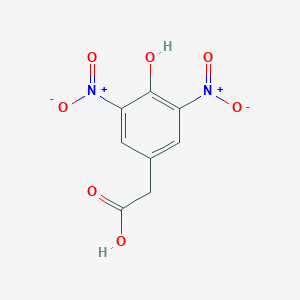
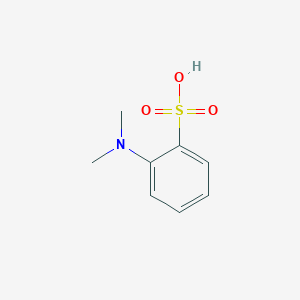
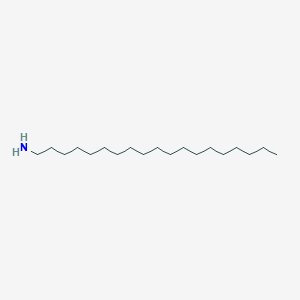
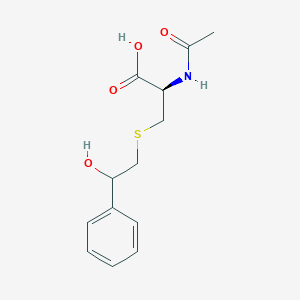
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
